

Comparative analysis of the anticancer activity of quinolinone analogs.

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Compound of Interest

Compound Name: 4-Bromo-1H-quinolin-2-one

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Quinolinone Analogs as Anticancer Agents: A Comparative Analysis

For researchers, scientists, and drug development professionals, the quest for novel and effective anticancer agents is a paramount challenge. Quinolinone and its analogs have emerged as a promising class of heterocyclic compounds with significant potential in cancer therapy. This guide provides a comparative analysis of the anticancer activity of various quinolinone analogs, supported by experimental data, detailed methodologies, and visualizations of key signaling pathways and experimental workflows.

Comparative Anticancer Activity of Quinolinone Analogs

The anticancer efficacy of quinolinone derivatives is often evaluated by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound. The following table summarizes the IC₅₀ values of several quinolinone analogs against various human cancer cell lines, offering a comparative overview of their potency.

Compound/Analog	Target Cell Line	IC50 (μM)	Reference
Quinoline-Chalcone Derivative 12e	MGC-803 (Gastric Cancer)	1.38	[1]
HCT-116 (Colon Cancer)	5.34	[1]	
MCF-7 (Breast Cancer)	5.21	[1]	
4,6,7,8-tetrahydroquinolin-5(1H)-one 4b	MCF-7 (Breast Cancer)	0.002	
4,6,7,8-tetrahydroquinolin-5(1H)-one 4j	MCF-7 (Breast Cancer)	0.003	[2][3]
4,6,7,8-tetrahydroquinolin-5(1H)-one 4k	MCF-7 (Breast Cancer)	0.004	[2][3]
4,6,7,8-tetrahydroquinolin-5(1H)-one 4e	MCF-7 (Breast Cancer)	0.004	[2][3]
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a)	HCT-116 (Colon Cancer)	11.33 ± 0.67	[4]
A549 (Lung Cancer)	11.33 ± 0.67	[4]	
Quinolinone-Triazole Hybrid 5a	A549 (Lung Cancer)	Moderate to low cytotoxicity	
A375 (Melanoma)	Moderate to low cytotoxicity	[5][6]	
Pyrano[3,2-c]quinolone 4a	Hep-G2 (Liver Cancer)	Moderate to strong	

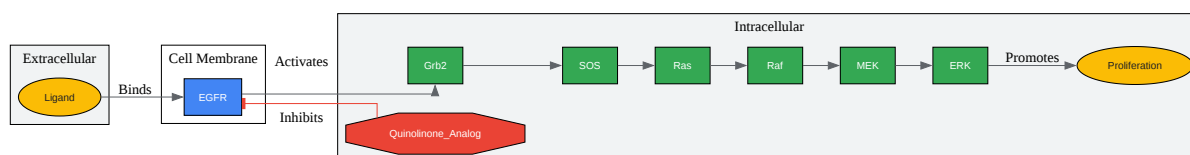
MCF-7 (Breast Cancer)	Moderate to strong	
Pyrano[3,2-c]quinolone 4b	Hep-G2 (Liver Cancer)	Moderate to strong
MCF-7 (Breast Cancer)	Moderate to strong	

Key Signaling Pathways Targeted by Quinolinone Analogs

Quinolinone derivatives exert their anticancer effects through various mechanisms, primarily by targeting key signaling pathways involved in cell growth, proliferation, and survival.[1] Two of the most significant pathways are the Epidermal Growth Factor Receptor (EGFR) and the PI3K-AKT signaling cascades.

EGFR Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell proliferation and is often dysregulated in many cancers.[1] Quinolinone derivatives have been investigated as inhibitors of EGFR, thereby blocking downstream signaling.[1]

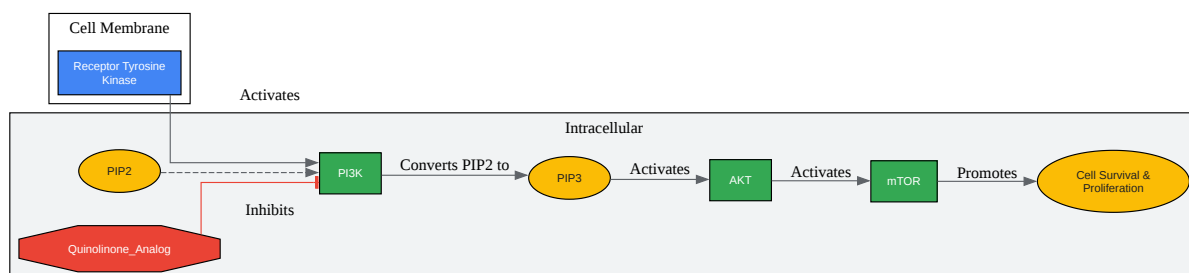


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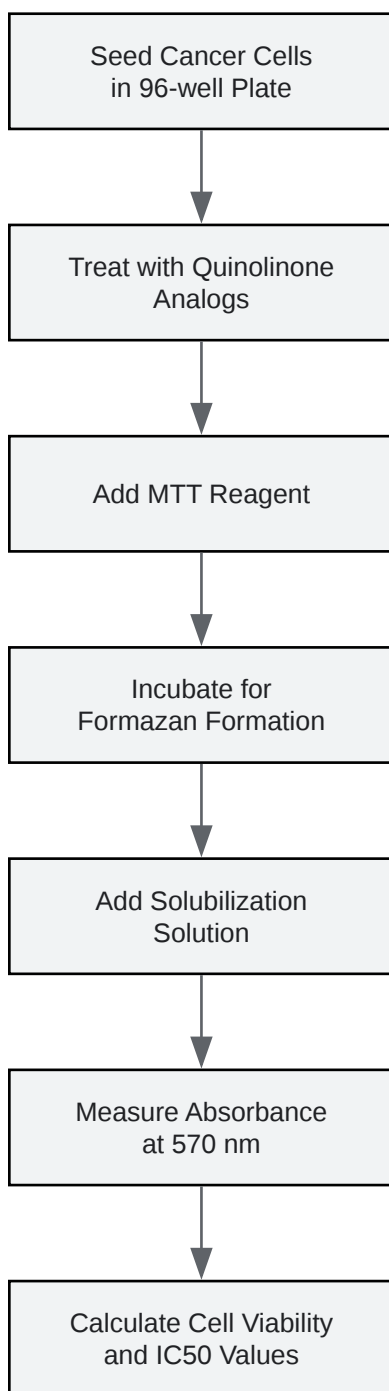
Caption: EGFR Signaling Pathway Inhibition by Quinolinone Analogs.

PI3K-AKT Signaling Pathway

The PI3K-AKT pathway is another crucial intracellular signaling cascade that promotes cell survival and proliferation.^[7] Its over-activation is a common feature in many cancers.^[7] Some quinolinone-chalcone hybrids have been shown to inhibit the PI3K/Akt/mTOR pathway.



MTT Assay Experimental Workflow



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